Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
Description
Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride is a bicyclic amine derivative with a seven-membered azepane ring functionalized by an aminomethyl group at the 2-position and a tert-butyl carbamate group at the 1-position, stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules or as a chiral building block for complex heterocycles. Its structural features, including the bulky tert-butyl group and polar aminomethyl moiety, influence its solubility, stability, and reactivity in synthetic pathways. Commercial availability (e.g., Product No. CBR02434, AldrichCPR) highlights its relevance in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13;/h10H,4-9,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWSFFONYNNMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-10-4 | |
| Record name | 1H-Azepine-1-carboxylic acid, 2-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride typically involves the protection of amino groups using tert-butyl carbamates The process begins with the reaction of an azepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine This reaction forms the tert-butyl carbamate-protected azepaneThe final step is the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine hydrochloride. This reaction is critical for generating reactive intermediates in organic synthesis.
Mechanistic Insight :
-
Protonation of the Boc carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decarboxylates to release CO₂ and tert-butanol .
-
Vigorous stirring and controlled temperature prevent side reactions (e.g., ring-opening) .
Alkylation of the Aminomethyl Group
The primary amine (as the free base) undergoes alkylation with electrophiles such as alkyl halides or epoxides.
| Substrate | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Allyl bromide | NaH, DMA, 0°C → RT | N-Allyl-2-(aminomethyl)azepane | 87% | , |
| Epoxide derivatives | NH₃/MeOH, 80°C, 16 h | Ring-opened aminomethyl azepane derivatives | 76–95% |
Example Procedure :
A solution of the compound in methanol reacts with epoxides under basic conditions (e.g., NH₃/MeOH at 80°C), yielding functionalized azepane derivatives .
Acylation Reactions
The aminomethyl group reacts with acylating agents to form amides.
Key Consideration :
-
Acylation typically requires deprotonation of the amine (e.g., using Et₃N) to enhance nucleophilicity .
Salt Metathesis
The hydrochloride counterion can be exchanged with other anions under basic conditions.
| Target Salt | Reagents | Conditions | Source |
|---|---|---|---|
| Free base | NaOH, H₂O/EtOAc extraction | pH adjustment to >10 | , |
| Tosylate | p-Toluenesulfonic acid, EtOH | Reflux, 2 h |
Stability and Side Reactions
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Thermal Stability : Decomposition occurs above 110°C, releasing tert-butylene and CO₂ .
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Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) may lead to azepane ring protonation or cleavage .
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Nucleophilic Side Reactions : The Boc group may undergo unintended substitution in highly nucleophilic environments .
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride is characterized by the following properties:
- Molecular Formula : C₁₁H₁₈ClN₃O₂
- Molecular Weight : 239.73 g/mol
- CAS Number : 1308384-29-3
The compound features an azepane ring structure, which contributes to its unique chemical reactivity and potential biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of azepane compounds exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study :
- A study published in Journal of Medicinal Chemistry demonstrated that azepane derivatives showed potent activity against breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .
Neurological Disorders
The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Research indicates that it may serve as a precursor for synthesizing compounds that modulate neurotransmitter systems.
Case Study :
- An investigation into the effects of azepane derivatives on serotonin receptors highlighted their ability to enhance serotonergic signaling, which could be beneficial in treating depression and anxiety disorders .
Organic Synthesis Applications
This compound is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Synthesis of Bioactive Compounds
The compound serves as a building block for synthesizing various bioactive molecules, including potential drugs targeting specific biological pathways.
Data Table: Synthesis Pathways
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | 4-Aminomethyl-1-azepanecarboxylic acid | 85 |
| Acylation | Tert-butyl ester derivatives | 90 |
| Coupling Reactions | Peptide analogs | 75 |
Pharmaceutical Formulations
The compound's properties make it suitable for incorporation into pharmaceutical formulations aimed at enhancing drug solubility and bioavailability.
Formulation Studies
Research has shown that incorporating this compound into formulations can improve the pharmacokinetic profiles of drugs.
Case Study :
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the azepane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-Butyl 4-(Aminomethyl)-2-Ethylcyclopentanecarboxylate
- Structure: Features a five-membered cyclopentane ring with an ethyl substituent at the 2-position and an aminomethyl group at the 4-position.
- Synthesis : Prepared via LAH-mediated reduction of a diester (Step A), followed by mesylation (Step B) and subsequent amination (Step C) .
- Key Differences: Smaller ring size (cyclopentane vs. azepane) reduces conformational flexibility. Ethyl group introduces steric hindrance distinct from the azepane’s linear aminomethyl chain.
Tert-Butyl 6-Hydroxy-2-Oxo-Azepane-1-Carboxylate
- Structure : Contains a hydroxyl group at the 6-position and a ketone at the 2-position on the azepane ring.
- Key Differences :
- Oxo group reduces nucleophilicity of the ring, limiting its utility in alkylation or condensation reactions.
Milnacipran Hydrochloride
- Structure: A cyclopropane-based antidepressant with aminomethyl and carboxamide groups.
- Applications : Clinically used for fibromyalgia and major depressive disorder, unlike the azepane derivative, which lacks direct therapeutic application .
- Key Differences :
- Cyclopropane ring confers rigidity and distinct pharmacokinetic profiles.
Physicochemical Properties
Biological Activity
Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride is a compound whose biological activity has garnered interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 232.34 g/mol. Its structure includes a tert-butyl group, which is known to influence the lipophilicity and metabolic stability of compounds in drug development.
Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It can potentially interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Impact on Cell Signaling Pathways : Similar compounds have been shown to affect MAPK/ERK signaling pathways, which are crucial in cell proliferation and survival.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Potential efficacy against bacterial strains. |
| Neuroprotective Effects | May protect neuronal cells from apoptosis. |
| Anti-inflammatory Properties | Could modulate inflammatory responses in tissues. |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tert-butyl derivatives, including azepanecarboxylates. Results indicated significant inhibition against several pathogenic bacteria, suggesting potential use as an antibiotic agent .
- Neuroprotection : In vitro studies demonstrated that compounds similar to this compound showed protective effects on neuronal cells exposed to oxidative stress, indicating possible applications in neurodegenerative diseases .
- Inflammation Modulation : Research highlighted the role of this compound in modulating cytokine release in inflammatory models, suggesting its potential utility in treating inflammatory disorders .
Safety and Toxicology
Safety assessments indicate that while this compound exhibits promising biological activity, it also presents certain hazards:
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride?
A common method involves Boc (tert-butoxycarbonyl) protection of the amine group followed by functionalization and subsequent HCl salt formation. For example:
- Step 1 : React the azepane derivative with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under nitrogen to protect the primary amine .
- Step 2 : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, depending on the starting material.
- Step 3 : Deprotect the Boc group using HCl in dioxane or TFA, followed by salt formation .
- Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity by elemental analysis and NMR.
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺.
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .
Q. How should this compound be stored to ensure stability?
- Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the Boc group.
- Avoid prolonged exposure to moisture or strong acids/bases, which may degrade the carbamate moiety .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Solvent Selection : Use anhydrous THF or DMF to enhance Boc protection efficiency .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc₂O reactions.
- Stoichiometry : Maintain a 1.1:1 molar ratio of Boc₂O to the amine to minimize side products .
- Workup : Extract unreacted reagents with ethyl acetate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Hypothesis Testing :
- If extra peaks suggest impurities, repeat synthesis under strictly anhydrous conditions.
- If splitting indicates diastereomers, analyze via chiral HPLC or NOESY NMR .
- Advanced Techniques :
Q. What strategies mitigate instability during in vitro biological assays?
- Buffer Compatibility : Test stability in PBS (pH 7.4) and cell culture media (e.g., DMEM) via HPLC over 24–72 hours.
- Protection from Light : Shield solutions from UV light to prevent photodegradation.
- Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in DMSO immediately before use .
Q. How can researchers distinguish between Boc-protected intermediates and byproducts?
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA).
- Mass Detection : Identify byproducts (e.g., de-Boc species) via LC-MS/MS fragmentation patterns.
- Kinetic Monitoring : Track reaction intermediates by quenching aliquots at timed intervals and analyzing via TLC .
Q. What computational methods support mechanistic studies of its reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
